N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C29H26N2O7 and its molecular weight is 514.534. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
- The structural aspects of related isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline solids upon treatment with various acids. These compounds also exhibit strong fluorescence emission and have potential applications in fluorescence-based assays and materials science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, has shown potent cytotoxic activity against various cancer cell lines, suggesting potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Catalysis and Chemical Synthesis
- Studies have explored the preparation of catalysts using related quinoline compounds, indicating the potential of N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide in catalysis and organic synthesis (Facchetti et al., 2016).
Antitumor Activity
- Novel quinazolinone analogs have demonstrated broad-spectrum antitumor activity, suggesting the utility of similar compounds in developing new anticancer agents (Al-Suwaidan et al., 2016).
Novel Synthesis Methods
- Innovative synthesis methods for related compounds, like α-(acyloxy)-α-(quinolin-4-yl)acetamides, highlight the potential for efficient production of this compound (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Antiviral Activity
- Research on quinazolin-4-ylamino methyl-phosphonates, related in structure, shows potential antiviral activity against Tobacco mosaic virus, indicating possible applications in virology and antiviral drug development (Luo et al., 2012).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7/c1-17-4-6-18(7-5-17)28(33)21-15-31(16-27(32)30-19-8-9-23(35-2)24(12-19)36-3)22-14-26-25(37-10-11-38-26)13-20(22)29(21)34/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWKRWGQEQPEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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